1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWXEDHXYJWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.
Azetidinyl Group Introduction: The next step involves the reaction of 4-(3-methoxyazetidin-1-yl)phenylamine with the chlorobenzyl intermediate under controlled conditions to form the desired intermediate.
Urea Formation: Finally, the intermediate undergoes a reaction with isocyanate to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related urea derivatives, focusing on substituent variations, synthesis, and biological activities. Key analogs include azetidinone-containing ureas, pyridinyl/thiophenyl hybrids, and trifluoromethyl/morpholine-substituted derivatives.
Structural and Functional Group Comparisons
Key Structural-Activity Relationship (SAR) Insights
Chloro Substitution : Para-chloro on the phenyl ring (as in the target compound) is common in antimicrobial agents, enhancing lipophilicity and target affinity .
Azetidine vs. Azetidinone: Azetidinones (β-lactams) exhibit higher reactivity but lower metabolic stability compared to saturated azetidines. The target compound’s methoxyazetidine may balance stability and bioactivity .
Methoxy and Trifluoromethyl Groups : Methoxy improves solubility, while trifluoromethyl enhances electronegativity and binding to hydrophobic pockets .
Data Table: Comparative Analysis
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented structurally as follows:
Antitumor Activity
Research indicates that urea derivatives, including those structurally similar to this compound, exhibit promising antitumor properties. For instance, studies have demonstrated that modifications in the urea structure can enhance cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Urea Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (skin) | 10 | EGFR inhibition |
| Compound B | Bcap-37 (breast) | 15 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in tumor progression. For example, some related compounds have been identified as inhibitors of phosphodiesterase enzymes, which play a role in cellular signaling and proliferation.
Case Study: PDE Inhibition
A study focusing on PDE inhibitors found that modifications to the urea structure significantly impacted enzyme binding affinity and specificity. The introduction of a methoxyazetidine group was noted to enhance inhibitory effects on phosphodiesterase activity, suggesting a similar potential for the target compound.
Pharmacokinetics and Toxicology
While pharmacokinetic data specific to this compound is sparse, studies on related urea derivatives suggest favorable absorption and distribution profiles. Toxicological assessments indicate that many urea compounds exhibit low toxicity at therapeutic doses, although further studies are required for comprehensive safety profiling.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Parameter | (Thieme Verlag KG) | (Urea Derivative Synthesis) |
|---|---|---|
| Solvent | Acetonitrile | Dichloromethane or toluene |
| Base | DABCO | Triethylamine |
| Temperature | 65°C (reflux) | Reflux (solvent-dependent) |
| Key Intermediate | Phenyl carbamate | Substituted isocyanate |
Advanced: How can computational methods optimize synthesis pathways and predict reaction intermediates?
Methodological Answer:
Integrate quantum chemical calculations and reaction path search algorithms () to:
- Predict intermediates : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Screen conditions : Apply machine learning to analyze solvent/base combinations from historical data (e.g., ).
- Validate experimentally : Cross-reference computational predictions with spectroscopic data (e.g., X-ray crystallography in ).
Basic: What spectroscopic and crystallographic techniques are recommended for structural elucidation?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry ().
- NMR spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxyazetidinyl vs. chlorophenyl groups).
- FT-IR : Identify urea carbonyl stretches (~1640–1680 cm) and aromatic C–H vibrations.
Advanced: How can researchers resolve discrepancies in reaction yields reported across different synthetic protocols?
Methodological Answer:
- Controlled replication : Reproduce methods from and under identical conditions (solvent purity, inert atmosphere).
- Byproduct analysis : Use HPLC-MS to detect side products (e.g., incomplete coupling or hydrolysis).
- Kinetic studies : Compare activation energies via Arrhenius plots to identify rate-limiting steps.
Basic: What are the critical solubility and stability parameters for this compound under experimental conditions?
Methodological Answer:
- Solubility : Prefer polar aprotic solvents (acetonitrile, DMF) for reactions; moderate solubility in ethanol ().
- Stability : Store under inert gas at –20°C to prevent urea hydrolysis. Avoid prolonged exposure to moisture or light.
- pH sensitivity : Test stability across pH 3–10 using buffered solutions to simulate biological assay conditions.
Advanced: What strategies are effective in modifying substituents to study structure-activity relationships (SAR)?
Methodological Answer:
- Isosteric replacements : Substitute methoxyazetidinyl with morpholino () or thiourea groups ().
- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups to assess electronic effects on reactivity ().
- Biological assays : Pair synthetic analogs with in vitro testing (e.g., kinase inhibition) to correlate substituents with activity.
Basic: How can researchers ensure purity and characterize byproducts during synthesis?
Methodological Answer:
- Chromatography : Use flash column chromatography (hexane/ethyl acetate gradients) to isolate the target compound.
- Melting point analysis : Compare observed values (e.g., 160–165°C) with literature data ().
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 403.8) and detect impurities.
Advanced: How can quantitative structure-activity relationship (QSAR) models be applied to predict biological activity?
Methodological Answer:
- Descriptor selection : Calculate logP, polar surface area, and H-bond donors/acceptors using software like MOE or Schrödinger.
- Training data : Curate bioactivity data from analogs (e.g., ) to build regression models.
- Validation : Cross-check predictions with experimental IC values from kinase or receptor-binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
